molecular formula C13H11Cl2NO2S B5741884 (3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)(MORPHOLINO)METHANONE

(3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)(MORPHOLINO)METHANONE

Cat. No.: B5741884
M. Wt: 316.2 g/mol
InChI Key: DWCKNKJGLOJLHP-UHFFFAOYSA-N
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Description

(3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)(MORPHOLINO)METHANONE is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzothiophene ring and a morpholino group attached to the methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)(MORPHOLINO)METHANONE typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid derivatives.

    Attachment of the Morpholino Group: The morpholino group can be introduced through nucleophilic substitution reactions using morpholine and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.

    Substitution: The chlorine atoms in the benzothiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzothiophenes depending on the nucleophile used.

Scientific Research Applications

(3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)(MORPHOLINO)METHANONE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)(MORPHOLINO)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)(5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4H-PYRAZOL-1-YL)METHANONE: This compound has a similar benzothiophene core but with different substituents.

    (3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)(5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4H-PYRAZOL-1-YL)METHANONE: Another similar compound with variations in the substituents.

Uniqueness

(3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)(MORPHOLINO)METHANONE is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3,4-dichloro-1-benzothiophen-2-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2S/c14-8-2-1-3-9-10(8)11(15)12(19-9)13(17)16-4-6-18-7-5-16/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCKNKJGLOJLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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